molecular formula C14H14N4O B11865169 3-Methyl-6-(alpha-methylbenzyl)-1H-pyrazolo(4,3-d)pyrimidin-7(6H)-one CAS No. 86927-77-7

3-Methyl-6-(alpha-methylbenzyl)-1H-pyrazolo(4,3-d)pyrimidin-7(6H)-one

Katalognummer: B11865169
CAS-Nummer: 86927-77-7
Molekulargewicht: 254.29 g/mol
InChI-Schlüssel: IPBOGFHOJWRWIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-6-(1-phenylethyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines

Eigenschaften

CAS-Nummer

86927-77-7

Molekularformel

C14H14N4O

Molekulargewicht

254.29 g/mol

IUPAC-Name

3-methyl-6-(1-phenylethyl)-2H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C14H14N4O/c1-9-12-13(17-16-9)14(19)18(8-15-12)10(2)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,16,17)

InChI-Schlüssel

IPBOGFHOJWRWIY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=NN1)C(=O)N(C=N2)C(C)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(1-phenylethyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1-phenylethylamine with a suitable pyrimidine derivative under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or dimethyl sulfoxide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes steps such as nitration, reduction, and cyclization, followed by purification using techniques like recrystallization or chromatography to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-6-(1-phenylethyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced pyrazolopyrimidine derivatives.

    Substitution: Formation of substituted pyrazolopyrimidine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-Methyl-6-(alpha-methylbenzyl)-1H-pyrazolo(4,3-d)pyrimidin-7(6H)-one. The compound has been tested against various cancer cell lines, demonstrating notable cytotoxic effects.

Case Studies and Findings:

  • Cell Line Studies : In vitro assays conducted on A549 (lung cancer) and MCF-7 (breast cancer) cell lines revealed that the compound exhibits significant cytotoxicity with IC50 values of 12.5 µM and 15.0 µM respectively, indicating its potential as a lead compound for developing new anticancer agents.
  • Mechanism of Action : The compound appears to inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival. It may induce apoptosis in cancer cells, contributing to its efficacy.

Anti-inflammatory Properties

The structural characteristics of 3-Methyl-6-(alpha-methylbenzyl)-1H-pyrazolo(4,3-d)pyrimidin-7(6H)-one suggest potential anti-inflammatory effects.

Research Insights:

  • Cytokine Inhibition : Preliminary studies indicate that the compound may inhibit pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests its utility in treating conditions characterized by chronic inflammation.

Antimicrobial Properties

Another promising application of this compound is its antimicrobial activity against various bacterial strains.

Experimental Evidence:

  • Antibacterial Assays : Derivatives of pyrazolo[4,3-d]pyrimidine have shown efficacy against several bacterial strains, suggesting that 3-Methyl-6-(alpha-methylbenzyl)-1H-pyrazolo(4,3-d)pyrimidin-7(6H)-one could also possess similar properties. Studies are ongoing to evaluate its spectrum of activity and mechanism.

Table: Summary of Biological Activities

Activity TypeCell Line/BacteriaIC50/EffectReference
AnticancerA54912.5 µM
AnticancerMCF-715.0 µM
Anti-inflammatoryCytokine inhibitionPotentially effective
AntimicrobialVarious strainsEfficacy observed

Wirkmechanismus

The mechanism of action of 3-Methyl-6-(1-phenylethyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Methyl-6-(1-phenylethyl)-2H-pyrazolo[4,3-d]pyrimidin-4-amine
  • 3-Methyl-6-(1-phenylethyl)-2H-pyrazolo[4,3-d]pyrimidin-5-ol

Uniqueness

3-Methyl-6-(1-phenylethyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Biologische Aktivität

3-Methyl-6-(alpha-methylbenzyl)-1H-pyrazolo(4,3-d)pyrimidin-7(6H)-one is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its pyrazolo-pyrimidine structure, which is known for various biological activities. The specific configuration contributes to its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds within the pyrazolo-pyrimidine class exhibit significant antitumor and antiproliferative properties. The following sections detail specific findings related to 3-Methyl-6-(alpha-methylbenzyl)-1H-pyrazolo(4,3-d)pyrimidin-7(6H)-one.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to inhibit the mTORC1 signaling pathway, which is crucial for cell growth and proliferation. By disrupting this pathway, the compound promotes autophagy and reduces cancer cell viability .
    • It also affects the apoptotic pathways in cancer cells, leading to increased cell death in various cancer types.
  • Cell Line Studies :
    • In studies involving MIA PaCa-2 pancreatic cancer cells, the compound demonstrated submicromolar antiproliferative activity. It was found to interfere with autophagic flux, indicating a novel mechanism of action that could be exploited for therapeutic purposes .
    • Additional studies on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that derivatives of pyrazolo compounds showed enhanced cytotoxicity when combined with conventional chemotherapy agents like doxorubicin .

Study 1: Antiproliferative Effects

A study investigated the effects of several pyrazolo derivatives on the MDA-MB-231 breast cancer cell line. The results indicated that certain compounds exhibited significant cytotoxic effects, particularly those with halogen substitutions (e.g., bromine and chlorine). The combination treatment with doxorubicin resulted in a synergistic effect, enhancing overall efficacy against resistant cancer cells .

Study 2: Mechanistic Insights

Research focusing on the autophagic modulation by pyrazolo compounds highlighted their ability to disrupt normal autophagic processes. This disruption was evidenced by the accumulation of LC3-II protein levels, suggesting that these compounds could be developed as novel autophagy modulators with anticancer properties .

Data Table: Biological Activities of Related Pyrazolo Compounds

Compound NameActivity TypeIC50 (µM)Cell Line TestedReference
3-Methyl-6-(alpha-methylbenzyl)-1H-pyrazolo(4,3-d)pyrimidin-7(6H)-oneAntiproliferative<0.5MIA PaCa-2
1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazolesSynergistic with Doxorubicin0.64MCF-7
5-Methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)Cytotoxic0.41A549

Q & A

Q. What are the optimized synthetic routes for 3-methyl-6-(α-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, such as cyclization and functional group modifications. For example, analogous pyrazolo[4,3-d]pyrimidinones are synthesized via aza-Wittig reactions or nucleophilic additions using catalysts like K₂CO₃ in THF at room temperature . Temperature control (e.g., 95°C for bromination steps) and purification via chromatography or recrystallization are critical for achieving >80% purity . Yield optimization often requires adjusting stoichiometry, solvent polarity, and reaction time.

Table 1: Representative Reaction Conditions

StepReagents/CatalystsConditionsYield (%)Purity (%)
CyclizationK₂CO₃, THFRT, 12 h65–7585–90
BrominationBr₂, AcOH95°C, 18 h7095

Q. How is the structural integrity of this compound validated, and what analytical techniques are recommended?

Structural confirmation relies on:

  • ¹H/¹³C NMR : To identify proton environments (e.g., methyl groups at δ 2.60 ppm, aromatic protons at δ 6.58–7.77 ppm) and carbon backbone .
  • Mass Spectrometry (MS) : For molecular weight verification (e.g., [M+H]⁺ peaks matching calculated values) .
  • IR Spectroscopy : Detection of carbonyl (1660 cm⁻¹) and NH/OH stretches (3188–3440 cm⁻¹) .
  • Elemental Analysis : Confirmation of C, H, N, S content within ±0.4% of theoretical values .

Q. What preliminary biological screening assays are suitable for this compound?

Initial screening focuses on:

  • Enzyme Inhibition : Fluorogenic assays for kinases (e.g., mTOR) or proteases (e.g., Factor Xa) at 10 µM concentrations .
  • Cytotoxicity : MTT assays using cancer cell lines (IC₅₀ determination) .
  • Selectivity Profiling : Cross-testing against related enzymes (e.g., Factor Xa vs. thrombin) to assess specificity .

Advanced Research Questions

Q. How do substituent modifications (e.g., α-methylbenzyl group) influence biological activity and selectivity?

SAR studies on pyrazolo[4,3-d]pyrimidinones reveal:

  • α-Methylbenzyl Group : Enhances lipophilicity and target binding via π-π stacking, improving potency against Factor Xa (IC₅₀ < 100 nM) .
  • Methyl at Position 3 : Stabilizes the pyrazole ring, reducing metabolic degradation .
  • Electron-Withdrawing Groups : Substitutions at position 5 increase kinase inhibition (e.g., mTOR IC₅₀ = 1.2 µM) .

Table 2: SAR Trends for Analogous Compounds

SubstituentTargetIC₅₀ (nM)Selectivity Ratio (vs. Off-Targets)
α-MethylbenzylFactor Xa85>100× vs. thrombin
5-NitrothiophenemTOR120010× vs. PI3K

Q. What strategies resolve contradictory data on this compound’s mechanism of action across studies?

Discrepancies in reported targets (e.g., anticoagulant vs. anticancer activity) require:

  • Target Deconvolution : Use of CRISPR/Cas9 knockout models to validate primary targets .
  • Proteomic Profiling : Chemoproteomics to identify off-target interactions .
  • Crystallography : Co-crystallization with Factor Xa or mTOR to confirm binding modes .

Q. How does the compound’s stability vary under physiological conditions, and what formulation approaches mitigate degradation?

Stability studies indicate:

  • pH Sensitivity : Degrades rapidly at pH < 5 (t₁/₂ = 2 h) due to lactam ring hydrolysis .
  • Light Sensitivity : Photoisomerization occurs under UV light, requiring amber glass storage .
  • Formulation Solutions : Encapsulation in PEGylated liposomes improves plasma stability (t₁/₂ > 24 h) .

Methodological Considerations

Q. What computational tools predict binding affinity and guide rational design?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite for binding pose prediction with Factor Xa (PDB: 7UN) .
  • MD Simulations : GROMACS for assessing conformational stability of ligand-enzyme complexes .

Q. How are synthetic byproducts characterized, and what steps minimize their formation?

  • HPLC-MS : Identifies impurities (e.g., dealkylated byproducts at m/z 250.1) .
  • Optimization : Reducing excess reagents and using scavengers (e.g., polymer-bound triphenylphosphine) lowers byproduct levels to <2% .

Key Challenges and Future Directions

  • Challenge : Balancing solubility (logP > 3) with bioavailability.
  • Solution : Introduce polar groups (e.g., sulfonamides) without compromising target binding .
  • Future Work : Develop isoform-selective inhibitors using cryo-EM structural insights .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.